molecular formula C23H23N3O2 B6938951 N-(1-benzyl-2-oxopyrrolidin-3-yl)-N,2-dimethylquinoline-4-carboxamide

N-(1-benzyl-2-oxopyrrolidin-3-yl)-N,2-dimethylquinoline-4-carboxamide

Cat. No.: B6938951
M. Wt: 373.4 g/mol
InChI Key: WPIVLLMQTJOLPW-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-oxopyrrolidin-3-yl)-N,2-dimethylquinoline-4-carboxamide: is a complex organic compound that belongs to the class of heterocyclic compounds. It features a quinoline core structure, which is known for its wide range of biological activities and applications in medicinal chemistry. The compound’s unique structure, which includes a pyrrolidinone ring and a benzyl group, makes it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

N-(1-benzyl-2-oxopyrrolidin-3-yl)-N,2-dimethylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c1-16-14-19(18-10-6-7-11-20(18)24-16)22(27)25(2)21-12-13-26(23(21)28)15-17-8-4-3-5-9-17/h3-11,14,21H,12-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIVLLMQTJOLPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)N(C)C3CCN(C3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzyl-2-oxopyrrolidin-3-yl)-N,2-dimethylquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: This step often involves the use of benzyl halides in the presence of a base to facilitate nucleophilic substitution.

    Quinoline Core Construction: The quinoline ring can be synthesized via various methods, including the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.

    Final Coupling Reaction: The final step involves coupling the pyrrolidinone intermediate with the quinoline derivative under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the quinoline ring or the carbonyl group in the pyrrolidinone ring, resulting in reduced forms of the compound.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like benzyl halides, alkylating agents, and various bases (e.g., NaOH, KOH) are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its structural similarity to various bioactive molecules.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxopyrrolidin-3-yl)-N,2-dimethylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core can intercalate with DNA, affecting transcription and replication processes. Additionally, the pyrrolidinone ring may interact with various proteins, modulating their activity and leading to downstream biological effects.

Comparison with Similar Compounds

  • N-(1-benzyl-2-oxopyrrolidin-3-yl)-N-hydroxyacetamide
  • N-(1-benzyl-2-oxopyrrolidin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide
  • N-(1-benzyl-2-oxopyrrolidin-3-yl)prop-2-enamide

Comparison: Compared to these similar compounds, N-(1-benzyl-2-oxopyrrolidin-3-yl)-N,2-dimethylquinoline-4-carboxamide stands out due to its unique quinoline core, which imparts distinct biological activities and chemical properties. The presence of the dimethyl groups further enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

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